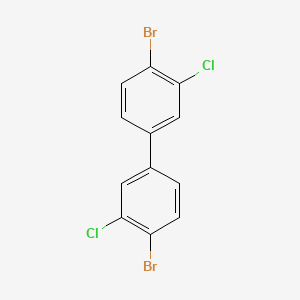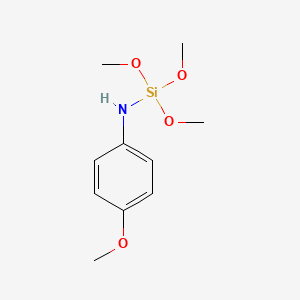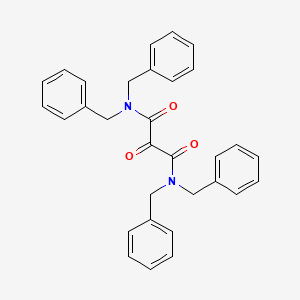![molecular formula C12H16O4S B14403565 1-[4-(3-Hydroxypropane-1-sulfonyl)phenyl]propan-2-one CAS No. 88356-99-4](/img/structure/B14403565.png)
1-[4-(3-Hydroxypropane-1-sulfonyl)phenyl]propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(3-Hydroxypropane-1-sulfonyl)phenyl]propan-2-one is an organic compound that features a sulfonyl group attached to a phenyl ring, which is further connected to a propane chain with a hydroxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-Hydroxypropane-1-sulfonyl)phenyl]propan-2-one typically involves the sulfonation of a phenyl ring followed by the attachment of a hydroxypropane chain. One common method involves the reaction of 4-bromophenylpropan-2-one with sodium sulfonate under basic conditions to introduce the sulfonyl group. The reaction is typically carried out in a polar solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
化学反应分析
Types of Reactions
1-[4-(3-Hydroxypropane-1-sulfonyl)phenyl]propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of 1-[4-(3-Oxopropane-1-sulfonyl)phenyl]propan-2-one.
Reduction: Formation of 1-[4-(3-Hydroxypropane-1-sulfanyl)phenyl]propan-2-one.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
科学研究应用
1-[4-(3-Hydroxypropane-1-sulfonyl)phenyl]propan-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-[4-(3-Hydroxypropane-1-sulfonyl)phenyl]propan-2-one involves its interaction with various molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The hydroxy group can form hydrogen bonds, influencing the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways and cellular processes, leading to the observed effects.
相似化合物的比较
Similar Compounds
- 1-(Phenyl-hydrazono)-1-(toluene-4-sulfonyl)-propan-2-one
- 1-(2-Hydroxyphenyl)-3-phenyl-1,3-propanedione
- 1-((4-Chloro-phenyl)-hydrazono)-1-(toluene-4-sulfonyl)-propan-2-one
Uniqueness
1-[4-(3-Hydroxypropane-1-sulfonyl)phenyl]propan-2-one is unique due to the presence of both a hydroxy group and a sulfonyl group on the same molecule. This combination of functional groups allows for a diverse range of chemical reactions and interactions, making it a versatile compound for various applications.
属性
CAS 编号 |
88356-99-4 |
|---|---|
分子式 |
C12H16O4S |
分子量 |
256.32 g/mol |
IUPAC 名称 |
1-[4-(3-hydroxypropylsulfonyl)phenyl]propan-2-one |
InChI |
InChI=1S/C12H16O4S/c1-10(14)9-11-3-5-12(6-4-11)17(15,16)8-2-7-13/h3-6,13H,2,7-9H2,1H3 |
InChI 键 |
NKHVJUPWEORVRW-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CC1=CC=C(C=C1)S(=O)(=O)CCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(1-Ethoxydecyl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one](/img/structure/B14403487.png)


![3-Methyl-2-[methyl(phenyl)amino]butanenitrile](/img/structure/B14403514.png)





![Ethyl [butyl(ethoxy)phosphoryl]acetate](/img/structure/B14403558.png)
![N-[5-(1-Fluoro-2-methylpropan-2-yl)-1,3,4-thiadiazol-2-yl]-N'-methylurea](/img/structure/B14403562.png)
![N,N-Dibutyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14403564.png)
![1-[1-(4-Methoxyphenyl)ethenyl]-3,5-bis(trifluoromethyl)benzene](/img/structure/B14403578.png)
